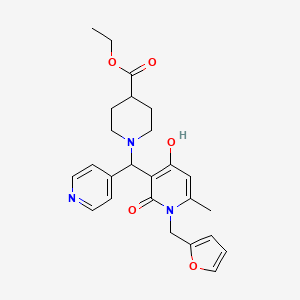![molecular formula C19H20FNO2 B2388296 1-(4-fluorophenyl)-N-[2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide CAS No. 1091382-01-2](/img/structure/B2388296.png)
1-(4-fluorophenyl)-N-[2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-N-[2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropane ring, a fluorophenyl group, and a methoxyphenethyl group
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-[2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where an alkene is treated with a carbene precursor under suitable conditions.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the cyclopropane ring with a fluorophenyl group, often using a halogenation reaction followed by nucleophilic substitution.
Attachment of the methoxyphenethyl group: This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction, where the methoxyphenethyl group is introduced to the cyclopropane ring.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
1-(4-fluorophenyl)-N-[2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(4-fluorophenyl)-N-[2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules for various applications.
Biology: It can be used as a probe to study biological processes, such as enzyme activity or receptor binding.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating certain diseases. Its unique structure may allow it to interact with specific molecular targets in the body.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(4-fluorophenyl)-N-[2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-N-(3-methoxyphenethyl)cyclopropanecarboxamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The presence of chlorine may alter its chemical properties and biological activity.
1-(4-fluorophenyl)-N-(3-ethoxyphenethyl)cyclopropanecarboxamide: This compound has an ethoxy group instead of a methoxy group, which may affect its reactivity and interactions with molecular targets.
1-(4-fluorophenyl)-N-(3-methoxyphenethyl)cyclobutanecarboxamide: This compound has a cyclobutane ring instead of a cyclopropane ring, which may influence its stability and reactivity.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-23-17-4-2-3-14(13-17)9-12-21-18(22)19(10-11-19)15-5-7-16(20)8-6-15/h2-8,13H,9-12H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYIPEBCUFHDQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2(CC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d][1,3]dioxol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2388213.png)
![(2,2-Difluorospiro[2.4]heptan-6-yl)methanamine;hydrochloride](/img/structure/B2388214.png)



![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-sulfonyl)piperidine](/img/structure/B2388220.png)
![2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2388224.png)



![N-(2,5-dimethoxyphenyl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2388230.png)



